methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a pyrazinyl group, and a thioacetamide linkage, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form N-(4-ethoxyphenyl)acetamide.
Synthesis of the Pyrazinyl Intermediate: 2-methylphenol is reacted with a suitable halogenating agent to form 2-methylphenyl halide, which is then coupled with pyrazine to yield 3-(2-methylphenoxy)pyrazine.
Thioacetamide Coupling: The final step involves the reaction of N-(4-ethoxyphenyl)acetamide with 3-(2-methylphenoxy)pyrazine in the presence of a thioacetamide reagent under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with similar compounds such as:
N-(4-methoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N-(4-ethoxyphenyl)-2-{[3-(2-chlorophenoxy)pyrazin-2-yl]thio}acetamide: Contains a chlorophenoxy group, which may alter its reactivity and applications.
N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyridin-2-yl]thio}acetamide:
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14-8-10-26(11-9-14)23-25-20-12-16(22(29)30-3)5-7-18(20)21(28)27(23)17-6-4-15(2)19(24)13-17/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBREPGHTLWOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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